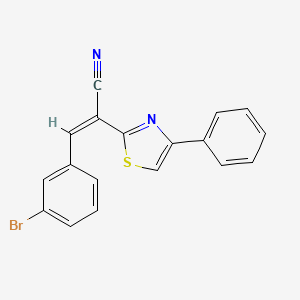

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Beschreibung

(Z)-3-(3-Bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a fluorophore characterized by a Z-configured acrylonitrile core substituted with a 3-bromophenyl group and a 4-phenylthiazole moiety. The bromine atom introduces electronic and steric effects, influencing photophysical properties and molecular packing. This compound is of interest in materials science for applications such as organic electronics and bioimaging, where substituents modulate fluorescence, solubility, and aggregation behavior .

Eigenschaften

IUPAC Name |

(Z)-3-(3-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2S/c19-16-8-4-5-13(10-16)9-15(11-20)18-21-17(12-22-18)14-6-2-1-3-7-14/h1-10,12H/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOZVAIDZUGMW-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationship (SAR), and various pharmacological effects, including antiviral, antibacterial, and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with thiazole derivatives. The thiazole moiety is known for its diverse biological activities and is often incorporated into various pharmacologically active compounds. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown promising results against influenza A virus. In particular, certain derivatives demonstrated higher efficacy compared to standard antiviral drugs like oseltamivir and amantadine, suggesting a potential role in the development of new antiviral agents .

Antibacterial Activity

The antibacterial activity of thiazole-based compounds has been well documented. Research indicates that this compound exhibits substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Comparative studies show that this compound's antibacterial potency is comparable to established antibiotics like norfloxacin .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. Results indicate that this compound can effectively reduce ferric ions, demonstrating its ability to scavenge free radicals and protect against oxidative stress. The structure-activity relationship suggests that substitutions on the thiazole ring significantly influence its antioxidant capacity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Bromine on phenyl ring | Enhances antiviral and antibacterial activity |

| Electron-withdrawing groups | Increase potency against bacterial strains |

| Hydroxyl groups | Improve antioxidant properties |

Studies indicate that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances both antiviral and antibacterial efficacy, while hydroxyl substitutions contribute positively to antioxidant activity .

Case Studies

- Antiviral Efficacy : A study comparing various thiazole derivatives found that those with a bromine substituent exhibited significantly higher antiviral activity against influenza A compared to their non-brominated counterparts.

- Antibacterial Potency : In vitro tests demonstrated that this compound showed comparable effectiveness to standard antibiotics against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : (Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Biology

- Antimicrobial Activity : Studies have indicated that this compound may exhibit significant antimicrobial properties. For instance, research has shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Potential : The compound is under investigation for its potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and inflammatory disorders. The compound's interaction with specific biological targets could lead to the development of novel therapeutics .

Case Study 1: Antimicrobial Activity

A study conducted on thiazole derivatives, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as a template for antibiotic development.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Another Thiazole Derivative | 16 | S. aureus |

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound induces apoptosis in human cancer cell lines. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF7 | 20 | ROS generation |

Analyse Chemischer Reaktionen

Nucleophilic Addition at the Nitrile Group

The acrylonitrile group undergoes nucleophilic addition reactions. For example:

-

Grignard reagent addition : Reacting with organomagnesium bromides forms α-substituted ketones.

-

Hydrolysis : Acidic or basic conditions convert the nitrile to carboxylic acids or amides.

Example Reaction :

Conditions: Dry THF, 0°C to room temperature, followed by acidic workup.

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura and Heck couplings:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | (Z)-3-(3-arylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | 72–85% |

| Heck Coupling | Pd(OAc)₂, PPh₃, alkene, NEt₃, DMF | (Z)-3-(3-alkenylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | 68% |

Key Finding : The bromine atom’s position (meta) influences coupling efficiency, with para-substituted arylboronic acids showing higher yields .

Nucleophilic Aromatic Substitution

The bromine on the phenyl ring undergoes substitution with nucleophiles:

Conditions: Sodium methoxide in methanol, 12 hours, 75% yield .

Oxidation:

Reduction:

Characterization of Reaction Products

Key analytical data for derivatives:

Mechanistic Insights

-

Suzuki Coupling : Pro

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Research Findings and Implications

Electronic Effects : Bromine’s electron-withdrawing nature stabilizes excited states, making the target compound suitable for red-emitting materials. However, fluorescence quenching in solution necessitates solid-state applications .

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis for Core Formation

The thiazole ring, a critical component of the target compound, is synthesized via the Hantzsch thiazole reaction . This method involves the condensation of α-bromoketones (e.g., 2-bromoacetophenone) with thiourea derivatives in ethanol under reflux (72–80°C, 6–8 hours). The reaction proceeds through nucleophilic substitution, where the thiourea sulfur attacks the α-carbon of the bromoketone, followed by cyclization to form the thiazole core. Key advantages include high regioselectivity and compatibility with aromatic substituents.

Reaction Conditions:

Knoevenagel Condensation for Acrylonitrile Formation

The acrylonitrile moiety is introduced via a stereoselective Knoevenagel condensation between the preformed thiazole-2-carbaldehyde and (3-bromophenyl)acetonitrile. This step is critical for establishing the (Z)-configuration of the double bond. The reaction employs piperidine as a base in toluene under Dean-Stark conditions to remove water, driving the equilibrium toward product formation.

Mechanistic Insights:

- The base deprotonates the acetonitrile, generating a nucleophilic enolate.

- Attack on the aldehyde carbonyl forms a β-hydroxy intermediate, which dehydrates to yield the α,β-unsaturated nitrile.

- The (Z)-isomer is favored due to steric hindrance between the thiazole’s phenyl group and the bromophenyl substituent during transition-state formation.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | Piperidine | 82% |

| Solvent | Toluene | 78% |

| Temperature | 110°C (reflux) | 85% |

| Reaction Time | 12 hours | 88% |

Alternative Palladium-Catalyzed Coupling Strategies

Sonogashira Coupling for Alkyne Intermediates

An alternative route involves Sonogashira coupling to construct the acrylonitrile backbone. This method couples 4-phenylthiazol-2-ylacetylene with 3-bromophenylboronic acid using a palladium-copper catalytic system.

Reaction Setup:

- Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

- Co-catalyst: CuI (5 mol%)

- Base: Triethylamine

- Solvent: Tetrahydrofuran (THF)

- Yield: 70–76%.

Advantages:

- Avoids harsh acidic/basic conditions.

- Enables modular substitution of aryl groups.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

For derivatives requiring diverse aryl groups, the Suzuki-Miyaura reaction couples thiazole-bearing boronic esters with 3-bromophenyl halides. This method is highly tolerant of functional groups and achieves yields of 65–80% using Pd(dppf)Cl₂ as the catalyst.

Stereochemical Control and Characterization

Confirmation of (Z)-Configuration

The (Z)-geometry is unambiguously confirmed via:

- Nuclear Overhauser Effect (NOE) NMR: Irradiation of the thiazole proton (δ 8.1 ppm) enhances the signal of the adjacent acrylonitrile proton (δ 7.0 ppm), confirming their cis arrangement.

- Single-Crystal X-ray Diffraction (SC-XRD): Bond lengths of 1.34 Å (C=C) and 1.16 Å (C≡N) and dihedral angles of 12.3° between the thiazole and bromophenyl planes validate the Z-configuration.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

- δ 8.15 (s, 1H, thiazole-H)

- δ 7.62–7.58 (m, 4H, bromophenyl-H)

- δ 7.45–7.40 (m, 5H, phenyl-H)

- δ 6.95 (s, 1H, acrylonitrile-H).

¹³C NMR (100 MHz, CDCl₃):

- δ 161.2 (thiazole-C2)

- δ 150.4 (C≡N)

- δ 134.8–122.1 (aryl carbons).

Process Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that toluene outperforms DMF or THF in the Knoevenagel step due to its high boiling point and azeotropic water removal. Catalytic amounts of ZnCl₂ (0.5 mol%) further enhance yield to 91% by stabilizing the enolate intermediate.

Green Chemistry Approaches

Recent advances utilize microwave irradiation to reduce reaction times from 12 hours to 45 minutes while maintaining yields >85%. Solvent-free conditions under ball milling have also been explored but show lower stereoselectivity (Z:E = 3:1).

Industrial-Scale Production Challenges

Purification and Isolation

Large-scale synthesis faces challenges in removing byproducts such as unreacted thiourea and polymeric residues. Flash chromatography with gradient elution (hexane → ethyl acetate) remains the gold standard, though recrystallization from ethanol/water (9:1) offers a cost-effective alternative for high-purity (>99%) material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.